molecular formula C10H13NO4S B14822206 4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide

4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide

Cat. No.: B14822206
M. Wt: 243.28 g/mol
InChI Key: UAWJNPYHMHFEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a hydroxy group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the O-alkylation of a hydroxybenzene derivative using bromomethyl cyclopropane. This is followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like acetone under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and purity. The use of sodium hydroxide in the final step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide . The overall yield can reach up to 68.3%, with the purity of the final product exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The cyclopropylmethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a role in the TGF-β1 signaling pathway . This inhibition can reduce the expression of proteins involved in fibrosis, making it a potential therapeutic agent for diseases like idiopathic pulmonary fibrosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to inhibit specific signaling pathways makes it particularly valuable in medicinal research.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c11-16(13,14)10-4-3-8(5-9(10)12)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H2,11,13,14)

InChI Key

UAWJNPYHMHFEFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.